Boc-D-HArg(Et)2-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-HArg(Et)2-OH typically involves the protection of the amino group of homoarginine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) systems ensures high purity and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
Boc-D-HArg(Et)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The guanidino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected homoarginine derivatives and substituted guanidino compounds .
Scientific Research Applications
Boc-D-HArg(Et)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptides and peptidomimetics.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-D-HArg(Et)2-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of biologically active peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-L-HArg(Et)2-OH: A similar compound with the L-configuration of homoarginine.
Fmoc-D-HArg(Et)2-OH: Another protected derivative of homoarginine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
Boc-D-HArg(Et)2-OH is unique due to its specific stereochemistry (D-configuration) and the use of the Boc protecting group, which offers stability under a variety of reaction conditions. This makes it particularly useful in the synthesis of peptides that require precise stereochemical control .
Properties
IUPAC Name |
(2R)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKOXOIRMROAB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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